molecular formula C9H9BrF3NO B12084749 2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine

2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine

Katalognummer: B12084749
Molekulargewicht: 284.07 g/mol
InChI-Schlüssel: OFNGSELSSSQTLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine is an organic compound that features a bromine atom, a trifluoromethyl group, and an amine group attached to a phenoxyethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)phenol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or imine derivatives, while reduction can lead to the formation of secondary or tertiary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Oxidation: Nitro or imine derivatives.

    Reduction: Secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)phenol
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine is unique due to the presence of both a trifluoromethyl group and an amine group on the phenoxyethane backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H9BrF3NO

Molekulargewicht

284.07 g/mol

IUPAC-Name

2-[2-bromo-5-(trifluoromethyl)phenoxy]ethanamine

InChI

InChI=1S/C9H9BrF3NO/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,3-4,14H2

InChI-Schlüssel

OFNGSELSSSQTLF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)OCCN)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.